molecular formula C18H18N4O2S B2857248 N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 896326-22-0

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2857248
CAS No.: 896326-22-0
M. Wt: 354.43
InChI Key: LLPJYXSZKRBXHW-UHFFFAOYSA-N
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Description

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a heterocyclic compound with a complex structure that includes a mesityl group, a pyridotriazine ring, and a thioacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process may involve the use of sulfur-containing reagents to introduce the thioacetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioacetamide derivatives and pyridotriazine analogs. Examples are:

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-8-12(2)16(13(3)9-11)20-15(23)10-25-17-19-14-6-4-5-7-22(14)18(24)21-17/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPJYXSZKRBXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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